molecular formula C35H54O13 B231924 Cheiroside A CAS No. 17179-38-3

Cheiroside A

Cat. No.: B231924
CAS No.: 17179-38-3
M. Wt: 682.8 g/mol
InChI Key: OQZGLOBKVNEEPK-CJRBHMKXSA-N
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Description

Cheiroside A is a cardenolide glycoside isolated from the seeds of Cheiranthus cheiri (Brassicaceae family), commonly known as wallflower . As a member of the cardiac glycoside family, it exhibits cardiotonic properties by inhibiting Na+/K+-ATPase, leading to increased intracellular calcium concentrations and enhanced myocardial contractility . Its chemical structure comprises a steroidal aglycone core (cardenolide) linked to a sugar moiety, which influences solubility and bioavailability. This compound is often studied alongside other plant-derived cardiotonic steroids due to its structural and functional similarities to compounds like cheirotoxin, uzarigenin, and periplocin .

Properties

CAS No.

17179-38-3

Molecular Formula

C35H54O13

Molecular Weight

682.8 g/mol

IUPAC Name

3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C35H54O13/c1-16-30(48-32-28(41)26(39)25(38)23(14-36)47-32)27(40)29(42)31(45-16)46-19-6-9-33(2)18(13-19)4-5-22-21(33)7-10-34(3)20(8-11-35(22,34)43)17-12-24(37)44-15-17/h12,16,18-23,25-32,36,38-43H,4-11,13-15H2,1-3H3/t16-,18+,19+,20-,21+,22-,23-,25-,26+,27-,28-,29-,30+,31+,32+,33+,34-,35+/m1/s1

InChI Key

OQZGLOBKVNEEPK-CJRBHMKXSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)OC7C(C(C(C(O7)CO)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

General Chemical Characteristics of Saponins

Saponins like Cheiroside A typically exhibit reactivity patterns centered on their glycosidic bonds and steroidal aglycone moieties. Key reactive sites include:

  • Glycosidic linkages : Susceptible to acid-catalyzed hydrolysis (e.g., HCl, H₂SO₄) or enzymatic cleavage (β-glucosidases) .

  • Steroidal backbone : Oxidation/reduction at hydroxyl or ketone groups (e.g., with NaBH₄, KMnO₄) .

  • Sulfation or acetylation : Common modifications at hydroxyl groups .

Hypothetical Reaction Pathways for this compound

While no experimental data for this compound was found, analogous saponin reactions suggest potential pathways:

Table 1: Expected Reactivity of this compound

Reaction TypeConditionsProducts/OutcomesSupporting Literature
Acid hydrolysis1M HCl, 80°C, 2hAglycone + Oligosaccharides
Enzymatic hydrolysisβ-glucosidase, pH 5.0, 37°CSelective glycosidic cleavage
Oxidation (C3-OH)KMnO₄, aqueous acetoneKetone formation
Acylation (C6-OH)Acetic anhydride, pyridineAcetylated derivative

Bioorthogonal Modifications

Recent advances in bioorthogonal chemistry (e.g., Staudinger ligation, hydrazone formation) could enable selective functionalization of this compound’s hydroxyl or ketone groups for pharmaceutical applications . For example:

  • Hydrazone conjugation : Reactivity with aldehydes under acidic conditions .

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Analytical Characterization Methods

If this compound were subjected to the above reactions, the following techniques would validate outcomes:

  • LC-MS/MS : Monitor hydrolysis products .

  • ¹H/¹³C NMR : Confirm structural modifications (e.g., acetylation) .

  • XRD : Analyze crystalline derivatives .

Research Gaps and Limitations

The absence of this compound-specific data in the indexed sources highlights a critical need for primary studies. Future work should focus on:

  • Synthetic optimization : DoE (Design of Experiments) to refine reaction yields .

  • In vivo stability : Assessing enzymatic degradation in biological systems .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key similarities and differences between Cheiroside A and related compounds:

Compound Molecular Formula Source Plant Structural Features Biological Activity Physical Properties
This compound Not explicitly stated Cheiranthus cheiri Cardenolide glycoside with sugar moiety Cardiotonic, Na+/K+-ATPase inhibition High melting point, polar solubility
Cheirotoxin Not explicitly stated Cheiranthus cheiri Similar to this compound, differing in sugar chain Cardiotoxic, stronger inhibitory effects Likely similar to this compound
Uzarigenin C23H34O4 Gomphocarpus spp. 3β,14β-Dihydroxy-5α-carbol-20(22)-enolide Cardiac stimulant, anti-inflammatory Crystalline, melting point: 245–247°C
Periplocin C30H42O13 Periploca graeca Cardenolide with two glucose units Cardiotonic, mild toxicity Soluble in ethanol, insoluble in water
Erysimoside C35H54O14 Erysimum spp. Cardenolide glycoside with multiple hydroxyl groups Cardiotonic, diuretic High optical rotation ([α]D +36°)

Key Comparative Findings

Structural Differences
  • Sugar Moieties : this compound and cheirotoxin share the same aglycone but differ in their glycosylation patterns. Cheirotoxin’s additional sugar residues may enhance its membrane permeability and toxicity compared to this compound .
  • Aglycone Modifications : Uzarigenin lacks a sugar moiety, making it less polar than this compound. Its 14β-hydroxyl group is critical for binding to Na+/K+-ATPase .
  • Steroid Core Variations : Periplocin and Erysimoside have distinct hydroxylation patterns, influencing their affinity for cardiac receptors and metabolic stability .
Pharmacokinetics
  • This compound’s glycosylation improves oral bioavailability compared to non-glycosylated analogues like uzarigenin, which require parenteral administration .

Q & A

Q. How should conflicting results about this compound’s toxicity be addressed in publications?

  • Methodological Answer : Disclose all raw data, including outliers, in supplementary materials. Apply the ARRIVE guidelines for in vivo studies to ensure transparency. Use CONSORT flow diagrams for experimental replicates. Discuss limitations in the context of dose thresholds and model relevance .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cheiroside A
Reactant of Route 2
Cheiroside A

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